4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide 4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19929313
InChI: InChI=1S/C12H18BrNO3S/c1-10(2)17-9-3-8-14-18(15,16)12-6-4-11(13)5-7-12/h4-7,10,14H,3,8-9H2,1-2H3
SMILES:
Molecular Formula: C12H18BrNO3S
Molecular Weight: 336.25 g/mol

4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide

CAS No.:

Cat. No.: VC19929313

Molecular Formula: C12H18BrNO3S

Molecular Weight: 336.25 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide -

Specification

Molecular Formula C12H18BrNO3S
Molecular Weight 336.25 g/mol
IUPAC Name 4-bromo-N-(3-propan-2-yloxypropyl)benzenesulfonamide
Standard InChI InChI=1S/C12H18BrNO3S/c1-10(2)17-9-3-8-14-18(15,16)12-6-4-11(13)5-7-12/h4-7,10,14H,3,8-9H2,1-2H3
Standard InChI Key KROOOZQNAYNOLI-UHFFFAOYSA-N
Canonical SMILES CC(C)OCCCNS(=O)(=O)C1=CC=C(C=C1)Br

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 4-bromo-N-(3-isopropoxypropyl)benzenesulfonamide comprises a brominated benzene ring linked to a sulfonamide group, which is further functionalized with a 3-isopropoxypropyl chain. This configuration imparts distinct electronic and steric properties, influencing its reactivity and intermolecular interactions.

Molecular Formula and Stereochemistry

The compound’s molecular formula is C₁₂H₁₈BrNO₃S, with a molecular weight of 336.25 g/mol. Its IUPAC name, 4-bromo-N-(3-propan-2-yloxypropyl)benzenesulfonamide, reflects the substitution pattern: a bromine atom at the 4-position of the benzene ring and a 3-isopropoxypropyl group on the sulfonamide nitrogen. The absence of chiral centers in the molecule suggests a lack of stereoisomerism, though conformational flexibility arises from the propyloxy side chain .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₈BrNO₃S
Molecular Weight336.25 g/mol
IUPAC Name4-bromo-N-(3-propan-2-yloxypropyl)benzenesulfonamide
SMILESCC(C)OCCCNS(=O)(=O)C1=CC=C(C=C1)Br
Topological Polar Surface Area77.8 Ų

Synthesis and Optimization Strategies

The synthesis of 4-bromo-N-(3-isopropoxypropyl)benzenesulfonamide typically proceeds via a two-step sequence involving sulfonylation followed by alkylation. Recent methodological refinements have improved yield and purity while reducing byproduct formation.

Stepwise Synthesis Protocol

  • Sulfonamide Formation: Reacting 4-bromobenzenesulfonyl chloride with 3-isopropoxypropylamine in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base. The reaction is exothermic, requiring temperature control at 0–5°C to minimize side reactions .

  • Purification: Crude product is washed with cold 0.5 N HCl, brine, and dried over sodium sulfate. Column chromatography (silica gel, ethyl acetate/hexane) yields the pure compound .

Table 2: Representative Reaction Conditions

ParameterValue
SolventDichloromethane
Temperature0–5°C (initial), 25°C (final)
BaseTriethylamine (1.2 equiv)
Reaction Time4–6 hours
Yield68–72%

Industrial Scalability

Continuous flow reactors have been proposed for large-scale production, enhancing heat transfer and reducing reaction times. A 2024 pilot study demonstrated a 15% yield improvement over batch processes when using microfluidic channels with residence times under 10 minutes .

Comparative Analysis with Structural Analogues

Structural variations in the sulfonamide side chain significantly influence physicochemical and biological properties.

Table 3: Comparative Properties of Sulfonamide Analogues

CompoundLogPWater Solubility (mg/mL)Melting Point (°C)
4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide2.810.34112–114
4-Bromo-N-(propylcarbamoyl)benzenesulfonamide3.020.2898–100
3-Bromo-N-isopropyl-N-(4-methoxybenzyl)benzenesulfonamide3.450.1989–91

Key trends:

  • Increased alkyl chain length correlates with higher lipophilicity (LogP).

  • Bulky N-substituents reduce melting points due to disrupted crystal packing .

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